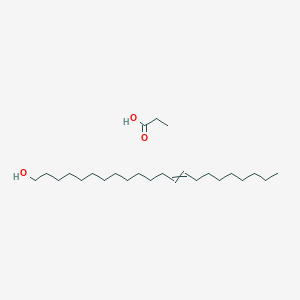
Chromium--zirconium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–zirconium (5/1) is an alloy composed of chromium and zirconium in a 5:1 ratio. This compound is known for its unique properties, combining the high corrosion resistance of zirconium with the hardness and strength of chromium. It is used in various industrial applications, particularly where high temperature and corrosion resistance are required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chromium–zirconium (5/1) involves the reduction of zirconium dioxide (ZrO₂) and chromium oxide (Cr₂O₃) using a reducing agent such as calcium or magnesium. The reaction typically occurs at high temperatures in a vacuum or inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the alloy is produced through a process called vacuum arc remelting (VAR). This method involves melting the raw materials in a vacuum to remove impurities and ensure a homogeneous mixture. The resulting ingot is then subjected to further processing, such as forging and rolling, to achieve the desired shape and properties .
Chemical Reactions Analysis
Types of Reactions: Chromium–zirconium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The alloy can be oxidized in the presence of oxygen at high temperatures, forming a protective oxide layer that enhances its corrosion resistance.
Reduction: Reduction reactions typically involve the use of hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions can occur with halogens or other reactive elements, leading to the formation of various chromium and zirconium compounds.
Major Products: The major products formed from these reactions include chromium oxide (Cr₂O₃), zirconium oxide (ZrO₂), and various mixed oxides and halides .
Scientific Research Applications
Chromium–zirconium (5/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential use in drug delivery systems and medical imaging.
Industry: Widely used in aerospace, nuclear reactors, and other high-temperature applications due to its excellent mechanical properties and resistance to corrosion
Mechanism of Action
The mechanism by which chromium–zirconium (5/1) exerts its effects is primarily through the formation of a stable oxide layer on its surface. This layer acts as a barrier, preventing further oxidation and corrosion. The molecular targets and pathways involved include the interaction of the alloy with oxygen and other reactive species, leading to the formation of protective oxides .
Comparison with Similar Compounds
Chromium–nickel alloys: Known for their high strength and corrosion resistance but lack the high-temperature stability of chromium–zirconium.
Zirconium–titanium alloys: Offer excellent corrosion resistance but are not as hard or strong as chromium–zirconium.
Chromium–cobalt alloys: Used in biomedical applications but have different mechanical properties compared to chromium–zirconium.
Uniqueness: Chromium–zirconium (5/1) stands out due to its unique combination of high strength, hardness, and corrosion resistance, making it suitable for extreme environments where other alloys may fail .
Properties
CAS No. |
61491-70-1 |
|---|---|
Molecular Formula |
Cr5Zr |
Molecular Weight |
351.20 g/mol |
IUPAC Name |
chromium;zirconium |
InChI |
InChI=1S/5Cr.Zr |
InChI Key |
VPZYJLHIGIIUPH-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B14569226.png)

![5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one](/img/structure/B14569233.png)
silane](/img/structure/B14569234.png)





![Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]-](/img/structure/B14569276.png)


